molecular formula C13H14F3N3O3S B4875562 N-[3-(1H-imidazol-1-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide

N-[3-(1H-imidazol-1-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B4875562
M. Wt: 349.33 g/mol
InChI Key: IKPOQCMQGGISGS-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide is a compound that features an imidazole ring and a trifluoromethoxy group attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new pharmaceuticals and materials with enhanced performance .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O3S/c14-13(15,16)22-11-2-4-12(5-3-11)23(20,21)18-6-1-8-19-9-7-17-10-19/h2-5,7,9-10,18H,1,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPOQCMQGGISGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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